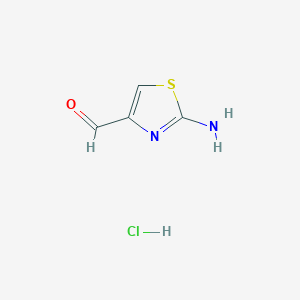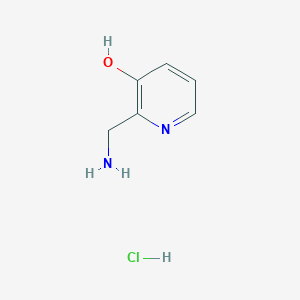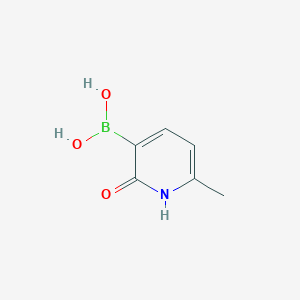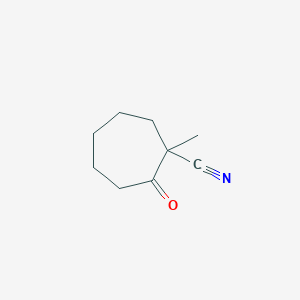
1-Methyl-2-oxocycloheptanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxocycloheptanecarbonitrile is a chemical compound with the molecular formula C9H13NO It is a ketone derivative and is known for its unique structure, which includes a seven-membered ring with a nitrile group and a methyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxocycloheptanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a ketone in the presence of a base can lead to the formation of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-oxocycloheptanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-2-oxocycloheptanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Methyl-2-oxocycloheptanecarbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar in structure but with an ester group instead of a nitrile.
1-Methyl-2-oxocyclopentanecarbonitrile: A five-membered ring analogue with similar functional groups.
2-Oxocycloheptanecarbonitrile: Lacks the methyl group but has a similar ring structure .
Uniqueness: 1-Methyl-2-oxocycloheptanecarbonitrile is unique due to its seven-membered ring structure combined with a nitrile and a methyl group, which imparts distinct chemical properties and reactivity compared to its analogues .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-methyl-2-oxocycloheptane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-9(7-10)6-4-2-3-5-8(9)11/h2-6H2,1H3 |
Clé InChI |
MTNGOEVZAPRELH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCC1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
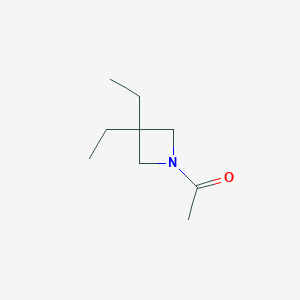
![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

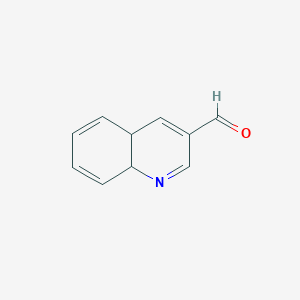
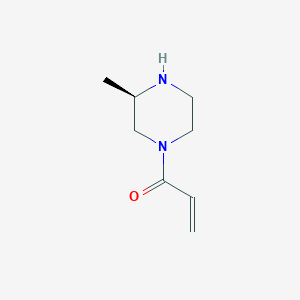
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)
